molecular formula C10H13NO2 B7719255 N-Benzyl-2-methoxyacetamide CAS No. 2945-05-3

N-Benzyl-2-methoxyacetamide

Cat. No.: B7719255
CAS No.: 2945-05-3
M. Wt: 179.22 g/mol
InChI Key: VLAPGEODGZEQPC-UHFFFAOYSA-N
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Description

N-Benzyl-2-methoxyacetamide is an organic compound with the molecular formula C10H13NO2. It is an amide derivative that has been studied for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methoxy group attached to the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-methoxyacetamide can be synthesized through a one-pot biocatalytic amine transaminase/acyl transferase cascade. This method involves the formation of amides from the corresponding aldehydes or ketones in aqueous solution. The process utilizes enzymes such as acyl transferase from Mycobacterium smegmatis, which can perform trans-acylations in aqueous solution . The reaction conditions typically involve mild temperatures and the use of inexpensive starting materials, making it a cost-effective and environmentally friendly method.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The use of biocatalytic methods is preferred due to their efficiency and sustainability. The process can achieve high conversions, up to 97%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired product.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Applications

Biocatalytic Synthesis
N-Benzyl-2-methoxyacetamide has been synthesized using a one-pot amine transaminase/acyl transferase cascade. This method demonstrated high efficiency, achieving conversions of up to 97% when optimized conditions were applied, including the use of methyl methoxyacetate as an acyl donor. The process allows for the formation of amides from aldehydes in an environmentally friendly manner, showcasing the potential of biocatalysis in organic synthesis .

Chiral Amide Synthesis
The cascade was also evaluated for synthesizing chiral amides, indicating its applicability in producing enantiomerically pure compounds. Although initial attempts with certain substrates yielded low activity, further optimization showed promise for producing chiral derivatives of this compound .

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit potent anticonvulsant properties. Studies have shown that these compounds can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . A comparative study highlighted that these derivatives are less toxic than other compounds with similar effects, making them suitable candidates for chronic administration .

Agricultural Applications

Herbicidal Properties
Recent investigations revealed that N-benzyl-2-methoxy-5-propargyloxybenzoamides, a derivative of this compound, display herbicidal activity by interfering with the biosynthesis of β-carotene in plants. This mechanism leads to a bleaching effect on newly grown leaves, indicating its potential use as a selective herbicide in agriculture . The study synthesized multiple benzamide derivatives to evaluate their herbicidal efficacy, highlighting the versatility of this compound in crop protection strategies.

Case Studies and Experimental Findings

Application AreaStudy ReferenceKey Findings
Biocatalytic Synthesis Achieved up to 97% conversion; efficient one-pot synthesis using enzymes.
Anticonvulsant Activity Potent anticonvulsant effects; lower toxicity compared to other compounds.
Herbicidal Properties Effective against plant β-carotene biosynthesis; potential as a herbicide.

Mechanism of Action

The mechanism of action of N-Benzyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes such as acyl transferases and amine transaminases, facilitating the formation of amide bonds. The molecular targets include the active sites of these enzymes, where the compound undergoes catalytic transformations .

Comparison with Similar Compounds

    N-Benzylacetamide: Similar structure but lacks the methoxy group.

    N-Methoxyacetamide: Similar structure but lacks the benzyl group.

    N-Benzyl-2-methoxyethanamide: Similar structure with an ethanamide moiety instead of acetamide.

Uniqueness: N-Benzyl-2-methoxyacetamide is unique due to the presence of both benzyl and methoxy groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Benzyl-2-methoxyacetamide, and how are they optimized?

this compound can be synthesized via a one-pot biocatalytic cascade combining amine transaminase (Sp-ATA) and acyl transferase (MsAcT) enzymes. This method uses benzaldehyde as a substrate, L-alanine as an amine donor, and methyl methoxyacetate as an acyl donor in aqueous conditions. Optimization includes adjusting enzyme concentrations (3 U/mL Sp-ATA, 1.6 U/mL MsAcT), substrate molar ratios (0.5 M L-alanine), and reaction time (24 hours), achieving up to 97% conversion .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the methoxy (-OCH₃) and benzyl (C₆H₅CH₂-) groups via chemical shifts (e.g., δ ~3.3 ppm for methoxy protons).
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification (theoretical m/z: 208.12).
  • HPLC : To assess purity and monitor reaction progress, particularly in enantiomeric resolution if chiral centers are present .

Q. How is this compound utilized in structural biology studies?

The compound has been co-crystallized with proteins like TRIM21 and Notum Fragment 772 to study ligand-protein interactions. X-ray diffraction (1.52–1.7 Å resolution) reveals binding modes, such as hydrogen bonding between the methoxy group and active-site residues, aiding in structure-based drug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in biocatalytic synthesis?

Enantioselectivity depends on enzyme engineering. For example, MsAcT can be modified to improve chiral amine recognition. Kinetic resolution using immobilized enzymes or chiral stationary phases in HPLC may further isolate enantiomers. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to guide enzyme-substrate compatibility .

Q. What strategies resolve contradictions in crystallographic data for this compound-protein complexes?

Discrepancies in electron density maps (e.g., ambiguous ligand orientation) are addressed via:

  • PanDDA (Pan-Dataset Density Analysis) : To statistically validate ligand placement across multiple datasets.
  • Molecular Dynamics Simulations : To assess conformational stability of the ligand-protein interface .

Q. How do substituent variations on the benzyl or methoxy groups affect bioactivity?

Comparative studies with analogs (e.g., N-(4-methoxybenzyl) derivatives) reveal that electron-donating groups (e.g., -OCH₃) enhance binding to hydrophobic pockets in enzymes like Notum. Structure-activity relationship (SAR) models, built using QSAR software (e.g., Schrödinger), quantify steric/electronic contributions to activity .

Q. What computational methods predict the metabolic stability of this compound?

ADMET prediction tools (e.g., SwissADME) analyze CYP450 metabolism sites. For instance, the methoxy group reduces oxidative degradation, while the benzyl ring may undergo hydroxylation. In vitro microsomal assays (human liver microsomes + NADPH) validate these predictions .

Q. Methodological Considerations

Q. How to design controlled experiments to assess catalytic efficiency in enzyme cascades?

  • Control Reactions : Omit one enzyme (e.g., MsAcT) to confirm stepwise catalysis.
  • Kinetic Profiling : Use Michaelis-Menten parameters (Km, Vmax) for each enzyme.
  • Isotope Labeling : Track ¹³C-labeled benzaldehyde to quantify intermediate turnover .

Q. What are best practices for reproducibility in crystallographic studies?

  • Cryoprotection : Use 20–25% glycerol in crystallization buffers to prevent ice formation.
  • Data Redundancy : Collect ≥90° of data with ≥98% completeness to minimize anisotropy.
  • Deposition : Validate structures via the PDB Validation Server before submission .

Q. Data Analysis and Reporting

Q. How to statistically validate discrepancies in enzymatic conversion yields?

Apply ANOVA or Student’s t-test to triplicate experiments. For example, a 5% variance in yield (e.g., 92% ± 2.5%) indicates robust reproducibility. Outliers are identified via Grubbs’ test (α = 0.05) .

Properties

IUPAC Name

N-benzyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8-10(12)11-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAPGEODGZEQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide
CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide
CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide
CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide
CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide
CID 154252673
CID 154252673
N-Benzyl-2-methoxyacetamide

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